molecular formula C11H13Cl2NO B1627589 4-(3,4-Dichlorophenyl)-4-piperidinol CAS No. 21928-32-5

4-(3,4-Dichlorophenyl)-4-piperidinol

Cat. No.: B1627589
CAS No.: 21928-32-5
M. Wt: 246.13 g/mol
InChI Key: CHFUSNXDQCWMGF-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-4-piperidinol is a chemical compound with the molecular formula C11H13Cl2NO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a 3,4-dichlorophenyl group attached to the piperidine ring

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for 4-(3,4-Dichlorophenyl)piperidin-4-ol is not mentioned in the search results, piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They play a significant role in the pharmaceutical industry .

Safety and Hazards

The safety data sheet for a similar compound, 4-(4-chlorophenyl)piperidin-4-ol, indicates that it is harmful if swallowed . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and use only outdoors or in a well-ventilated place .

Future Directions

While specific future directions for 4-(3,4-Dichlorophenyl)piperidin-4-ol are not mentioned in the search results, there is ongoing research into the synthesis and pharmacological applications of piperidine derivatives . This includes the development of fast and cost-effective methods for the synthesis of substituted piperidines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-4-piperidinol typically involves the reaction of 3,4-dichlorobenzaldehyde with piperidine in the presence of a reducing agent. One common method includes the use of sodium borohydride as the reducing agent, which facilitates the reduction of the intermediate imine to the desired piperidin-4-ol derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-4-piperidinol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a piperidine derivative.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 4-(3,4-dichlorophenyl)piperidin-4-one.

    Reduction: Formation of 4-(3,4-dichlorophenyl)piperidine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)piperidin-4-ol
  • 4-(3,4-Dichlorophenyl)piperidine
  • 4-(3,4-Dichlorophenyl)piperidin-4-one

Uniqueness

4-(3,4-Dichlorophenyl)-4-piperidinol is unique due to the presence of both the hydroxyl group and the dichlorophenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that may not be possible with other similar compounds .

Properties

IUPAC Name

4-(3,4-dichlorophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c12-9-2-1-8(7-10(9)13)11(15)3-5-14-6-4-11/h1-2,7,14-15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFUSNXDQCWMGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC(=C(C=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595506
Record name 4-(3,4-Dichlorophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21928-32-5
Record name 4-(3,4-Dichlorophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 64.2 g of 1-ethoxycarbonyl-4-hydroxy-4-(3,4-dichlorophenyl)piperidine (X-1) and a solution of 72.4 g of KOH in 700 ml of nBuOH is refluxed for 2 hours and evaporated. The reaction mixture is concentrated under reduced pressure and extracted with ethyl acetate. The organic layer is washed with water, dried and evaporated. The resulting crystalline residue is recrystallized from ethyl acetate to prepare 44.7 g (Yield: 90.0%) of the compound (II-1). mp. 144.5°-146.0° C.
Name
1-ethoxycarbonyl-4-hydroxy-4-(3,4-dichlorophenyl)piperidine
Quantity
64.2 g
Type
reactant
Reaction Step One
Name
Quantity
72.4 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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